2-(naphthalen-1-yloxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
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Overview
Description
2-(1-NAPHTHYLOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C31H34N4O3 and an average mass of 510.627 Da . This compound features a unique structure that includes a naphthyloxy group, an indole moiety, and an azabicyclo octane scaffold, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1-NAPHTHYLOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE involves several steps, starting with the preparation of the azabicyclo octane scaffold. This scaffold is typically constructed through enantioselective methods that ensure the correct stereochemistry . The naphthyloxy group and the indole moiety are then introduced through a series of substitution and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl groups present in the structure can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-NAPHTHYLOXY)-N’~1~-{2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity. The indole moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include those with the azabicyclo octane scaffold or the indole moiety, such as:
- 2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol
- 2-(1-Naphthyloxy)-1-[(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethanone These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C31H34N4O3 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C31H34N4O3/c1-30(2)15-22-16-31(3,18-30)19-34(22)20-35-25-13-7-6-12-24(25)28(29(35)37)33-32-27(36)17-38-26-14-8-10-21-9-4-5-11-23(21)26/h4-14,22,37H,15-20H2,1-3H3 |
InChI Key |
NLTNIVQXLIIXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC=CC6=CC=CC=C65)C)C |
Origin of Product |
United States |
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